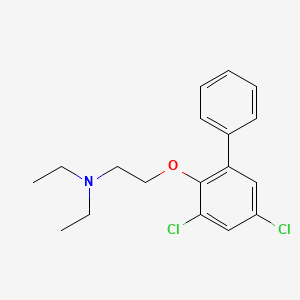
Linarin
Vue d'ensemble
Description
La linarine est un flavonoïde glycosylé, plus précisément un flavone glycoside, qui a été identifié dans diverses espèces végétales telles que le Cirsium, le Micromeria et le Buddleja . Elle est connue pour ses attributs thérapeutiques potentiels, en particulier dans le traitement des troubles du système nerveux central, et a montré des effets prometteurs d'amélioration du sommeil et sédatifs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La linarine peut être synthétisée par différentes méthodes. Une approche courante implique l'extraction à partir de sources végétales telles que le Chrysanthemum indicum L. Le processus d'extraction implique généralement l'utilisation de solvants comme le méthanol ou l'éthanol, suivi d'une purification à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) .
Méthodes de production industrielle
En milieu industriel, la linarine peut être purifiée à partir d'extraits végétaux en utilisant un enrichissement par résine macroporeuse suivi d'une séparation par CLHP préparative. Cette méthode garantit une pureté élevée du composé, le rendant ainsi approprié pour des applications ultérieures .
Analyse Des Réactions Chimiques
Types de réactions
La linarine subit plusieurs types de réactions chimiques, notamment l'hydrolyse, la déméthylation, la glucuronidation, la sulfation, la glycosylation, la méthylation et l'ouverture de cycle . Ces réactions sont essentielles pour son métabolisme et sa biodisponibilité.
Réactifs et conditions courants
Hydrolyse: Implique généralement des conditions acides ou enzymatiques.
Déméthylation: Souvent réalisée à l'aide d'agents oxydants.
Glucuronidation et sulfation: Réactions enzymatiques facilitées par des transférases spécifiques.
Glycosylation: Addition enzymatique de motifs glucidiques.
Méthylation: Catalysée par les méthyltransférases.
Ouverture de cycle: Peut se produire dans des conditions oxydantes.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent l'acacétine, l'apigénine et le p-hydroxy benzaldéhyde .
Applications de la recherche scientifique
La linarine a un large éventail d'applications de recherche scientifique :
Chimie: Utilisée comme composé modèle pour l'étude des flavonoïdes glycosylés.
Biologie: Étudiée pour son rôle dans les mécanismes de défense des plantes.
Industrie: Utilisée dans le développement de compléments alimentaires en raison de ses bienfaits pour la santé.
Mécanisme d'action
La linarine exerce ses effets par le biais de plusieurs cibles et voies moléculaires :
Système nerveux central: Agit comme un inhibiteur de l'acétylcholinestérase, améliorant la neurotransmission cholinergique.
Anti-inflammatoire: Supprime la formation du complexe récepteur de type Toll 4 (TLR4)/protéine de différenciation myéloïde-2 (MD-2), inhibant ainsi l'activation du facteur nucléaire kappa-B (NF-κB).
Applications De Recherche Scientifique
Linarin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylated flavonoids.
Biology: Investigated for its role in plant defense mechanisms.
Industry: Utilized in the development of dietary supplements due to its health benefits.
Mécanisme D'action
Linarin exerts its effects through several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
La linarine est souvent comparée à d'autres flavonoïdes glycosylés tels que la pectolinarine et l'acacétine-7-O-rutinoside. Bien que ces composés partagent des caractéristiques structurelles similaires, la linarine est unique par son activité inhibitrice puissante de l'acétylcholinestérase et sa capacité à améliorer le sommeil et la sédation .
Composés similaires
Pectolinarine: Un autre flavonoïde glycosylé aux propriétés anti-inflammatoires.
Acacétine-7-O-rutinoside: Connu pour ses activités antioxydantes.
Propriétés
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGIJBUXMQFOF-PJOVQGMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197382 | |
| Record name | Linarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-36-4 | |
| Record name | Linarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBH2I685IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)












